bPiDDB bPiDDB Orthosteric neuronal nicotinic acetylcholine receptor (nAChR) antagonist (IC50 values are 0.17, 0.25, 0.4, 4.8, 6.5, 8.2, 20 and 34 μM at α3β4, α1β1εδ, α3β4β3, α6β4β3, α7, α4β2, α3β2β3 and α6/3β2β3 receptors respectively). Attenuates nicotine-evoked dopamine release from the ventral tegmental area in vivo (IC50 = 0.2 nM) and reduces nicotine self-administration in rats. Brain penetrant.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004652
InChI: InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
SMILES: CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]
Molecular Formula: C24H38Br2N2
Molecular Weight: 514.4 g/mol

bPiDDB

CAS No.:

Cat. No.: VC0004652

Molecular Formula: C24H38Br2N2

Molecular Weight: 514.4 g/mol

* For research use only. Not for human or veterinary use.

bPiDDB -

Molecular Formula C24H38Br2N2
Molecular Weight 514.4 g/mol
IUPAC Name 3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide
Standard InChI InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2
Standard InChI Key NNPBJCAIRCFEFZ-UHFFFAOYSA-L
SMILES CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]
Canonical SMILES CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-]

Chemical and Physical Properties of bPiDDB

bPiDDB (CAS 525596-66-1) is a synthetic bis-picolinium derivative with a dodecane spacer linking two 3-methylpyridinium moieties. Its chemical structure confers both hydrophobicity from the alkyl chain and polarity from the quaternary ammonium groups, enabling unique interactions with nAChRs .

Table 1: Key Chemical Properties of bPiDDB

PropertyValueSource
Molecular FormulaC₂₄H₃₈Br₂N₂
Molecular Weight514.38 g/mol
SMILES NotationCC1=CN+=CC=C1.[Br-].[Br-]
SolubilitySoluble in DMSO
Storage ConditionsDesiccate at room temperature

Mechanism of Action and Pharmacological Effects

bPiDDB selectively targets α6β2* nAChRs, which are densely expressed on dopaminergic neurons in the striatum and nucleus accumbens. These receptors modulate nicotine-induced dopamine release, a key mechanism underlying addiction .

Blood-Brain Barrier Penetration

Despite its polar structure, bPiDDB achieves brain concentrations sufficient for pharmacological activity. In situ perfusion studies in rats reveal a permeability-surface area product (PS) of 1.3 µL/s/g, comparable to choline (1.33 µL/s/g) and N-octylnicotinium iodide (1.64 µL/s/g) . Competition assays demonstrate that 500 µM unlabeled choline reduces bPiDDB’s PS by 96%, confirming reliance on the choline transporter .

Comparative Analysis with Structural Analogues

Table 2: bPiDDB vs. bPiDI

ParameterbPiDDBbPiDI
Alkyl Spacer LengthC₁₂C₁₀
IC₅₀ (Dopamine Release)150 nM150 nM
Toxicity (Repeated Use)Lethargy, weight lossNo observable toxicity
Therapeutic IndexLowHigh

The truncated analogue bPiDI retains bPiDDB’s α6β2* antagonism (IC₅₀ = 150 nM) but eliminates toxicity, making it a superior candidate for smoking cessation therapies .

Future Directions and Research Opportunities

  • Optimized Analogues: Shorter alkyl chains (e.g., bPiDI) may enhance safety while preserving efficacy .

  • Combination Therapies: Pairing α6β2* antagonists with partial agonists like varenicline could mitigate withdrawal symptoms.

  • Clinical Translation: Human studies are needed to validate receptor specificity and dosing regimens.

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